

Quantification of 2-(4-Chlorophenyl)thiazole: Analytical Protocols for Drug Development

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)thiazole

CAS No.: 27149-26-4

Cat. No.: B3120748

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Executive Summary & Strategic Method Selection

2-(4-Chlorophenyl)thiazole is a critical pharmacophore in medicinal chemistry, serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), fungicides, and kinase inhibitors. Its lipophilic nature (LogP ~3.2) and weak basicity dictate the analytical strategy.

This guide outlines two distinct workflows tailored to specific phases of drug development:

- Method A (HPLC-UV/DAD): A robust, cost-effective protocol for Quality Control (QC), purity assessment, and synthesis monitoring.
- Method B (LC-MS/MS): A high-sensitivity protocol for Pharmacokinetic (PK) studies and trace impurity analysis in complex biological matrices (plasma/urine).

Decision Matrix: Which Method to Choose?

Parameter	HPLC-UV (Method A)	LC-MS/MS (Method B)
Primary Application	Raw material purity, Formulation QC	PK studies, Metabolite ID, Trace impurities
Sensitivity (LOD)	~0.1 - 0.5 µg/mL	~1.0 - 5.0 ng/mL
Matrix Tolerance	Low (Requires clean samples)	High (Specific MRM filtering)
Cost per Sample	Low	High

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Routine quantification of API purity and stability indicating assays.

Chromatographic Conditions[1][2][3][4][5][6]

- System: Agilent 1290 Infinity II or equivalent quaternary pump system.
- Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent L1 column).
 - Rationale: The C18 stationary phase provides strong retention for the lipophilic chlorophenyl group. The 5 µm particle size ensures robust backpressure suitable for standard HPLC systems.
- Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]
- Mobile Phase B: Acetonitrile (ACN).[1]
 - Note: Formic acid buffers the silanols and improves peak shape for the basic thiazole nitrogen.
- Flow Rate: 1.0 mL/min.[2][4]
- Column Temp: 30°C.
- Detection: Diode Array Detector (DAD) at 275 nm (Reference: 360 nm).

- Spectral Insight: The phenyl-thiazole conjugation typically exhibits a
between 270–285 nm.

Gradient Program

To prevent carryover of highly lipophilic impurities, a gradient wash is recommended over isocratic elution.

Time (min)	% Mobile Phase B	Event
0.0	40	Equilibration
8.0	90	Elution of Analyte
10.0	90	Column Wash
10.1	40	Re-equilibration
15.0	40	End of Run

Standard Preparation (External Standard Method)

- Stock Solution: Dissolve 10.0 mg of **2-(4-Chlorophenyl)thiazole** reference standard in 10 mL of Methanol (Conc: 1000 µg/mL). Note: Do not use water; solubility is negligible.
- Working Standard: Dilute Stock 1:100 in Mobile Phase Initial (40:60 ACN:Water) to obtain 10 µg/mL.

Protocol B: LC-MS/MS for Bioanalysis

Scope: Quantification in rat/human plasma for PK profiling.^[5]

Mass Spectrometry Parameters^{[1][2][4][5]}

- Ionization Source: Electrospray Ionization (ESI), Positive Mode.^{[5][3][4]}
 - Mechanism:^[6] Protonation occurs readily at the thiazole nitrogen ([M+H]⁺).
- Analyzer: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S).

- Precursor Ion: m/z 196.0 (for Cl isotope).
 - Isotope Note: You will see a roughly 3:1 ratio of 196.0 to 198.0 due to Chlorine. Monitor 196.0 for maximum sensitivity.

MRM Transitions (Optimization Required):

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Inference
Quantifier	196.0	161.0	25	Loss of Cl radical (High energy)
Qualifier	196.0	134.0	35	Thiazole ring fragmentation (Loss of HCN + S)

| IS (Analog) | 162.0 | 128.0 | 20 | Example for 2-Phenylthiazole (IS) |

Sample Preparation: Protein Precipitation (PPT)

Objective: Remove plasma proteins while maximizing recovery of the lipophilic analyte.

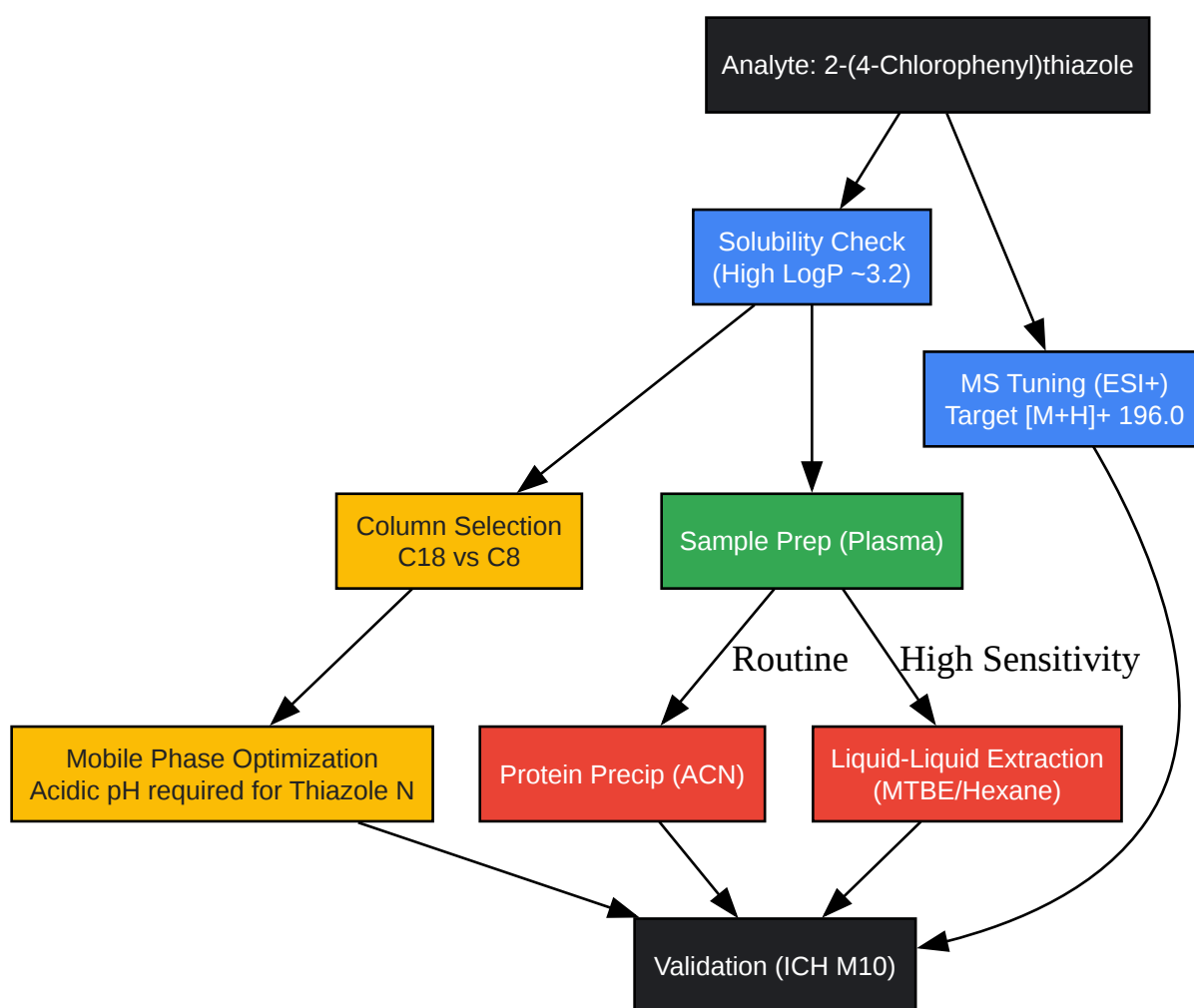
- Aliquot: Transfer 50 μ L of plasma into a 1.5 mL centrifuge tube.
- Spike: Add 10 μ L of Internal Standard (IS) solution.
- Precipitate: Add 200 μ L of ice-cold Acetonitrile containing 0.1% Formic Acid.
 - Why Formic Acid? It disrupts protein binding and ensures the analyte remains protonated and soluble in the organic phase.
- Vortex: High speed for 30 seconds.
- Centrifuge: 14,000 rpm for 10 minutes at 4°C.

- Transfer: Inject 5 μ L of the clear supernatant directly.

Method Validation & Troubleshooting

Visual Workflow: Method Development Cycle

The following diagram illustrates the logical flow for optimizing the extraction and detection of this lipophilic thiazole.



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Caption: Workflow for optimizing analytical parameters based on the physicochemical properties of **2-(4-Chlorophenyl)thiazole**.

Troubleshooting Common Issues

Issue	Probable Cause	Corrective Action
Peak Tailing	Interaction between thiazole nitrogen and residual silanols.	Increase buffer strength (e.g., 10mM Ammonium Formate) or use an end-capped column (e.g., Zorbax Eclipse Plus).
Carryover	High lipophilicity causing adsorption to injector loop.	Use a needle wash of 50:50 MeOH:Isopropanol.
Split Peaks	Sample solvent too strong (e.g., 100% MeOH injection).	Dilute sample with initial mobile phase (Water/ACN) before injection.

Validation Criteria (ICH Guidelines)

- Linearity:
over 50–5000 ng/mL.
- Accuracy: 85–115% of nominal concentration.
- Precision (CV%): <15% (or <20% at LLOQ).
- Recovery: >80% consistent extraction efficiency.

References

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